molecular formula C21H21ClN4O3S B11574722 4-chloro-5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-phenylpyridazin-3(2H)-one

4-chloro-5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-phenylpyridazin-3(2H)-one

Cat. No.: B11574722
M. Wt: 444.9 g/mol
InChI Key: CSRGLZZLWQSAMZ-UHFFFAOYSA-N
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Description

4-chloro-5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-phenylpyridazin-3(2H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridazinone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-phenylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination of the pyridazinone core can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions using piperazine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl

Properties

Molecular Formula

C21H21ClN4O3S

Molecular Weight

444.9 g/mol

IUPAC Name

4-chloro-5-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-phenylpyridazin-3-one

InChI

InChI=1S/C21H21ClN4O3S/c1-16-7-9-18(10-8-16)30(28,29)25-13-11-24(12-14-25)19-15-23-26(21(27)20(19)22)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3

InChI Key

CSRGLZZLWQSAMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C(=O)N(N=C3)C4=CC=CC=C4)Cl

Origin of Product

United States

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